![molecular formula C16H16N2O4 B2654848 N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-methylisoxazole-3-carboxamide CAS No. 2034608-35-8](/img/structure/B2654848.png)
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings. It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound you mentioned seems to be a complex derivative of benzofuran, with additional functional groups attached.
Synthesis Analysis
Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Synthesis and Pharmacological Properties
The compound N-(2-(benzofuran-2-yl)-2-methoxyethyl)-5-methylisoxazole-3-carboxamide is related to a class of molecules that have been studied for their synthesis and pharmacological properties. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives, exhibiting significant analgesic and anti-inflammatory activities. These compounds demonstrate the potential of benzofuran derivatives in therapeutic applications, particularly in the context of pain management and inflammation control (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Benzofuran derivatives have been explored for their antimicrobial potential. Idrees et al. (2020) synthesized a series of benzofuran-2-yl)-N′-(2-(p-tolyloxy) substituted quinolin-3-yl)methylene)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, which showed promising in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli. This indicates the scope of benzofuran compounds in the development of new antimicrobials (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Neuroprotective Activity
The neuroprotective potential of benzofuran derivatives has been researched. Lee et al. (2018) developed a series of hydroxamic acids with benzofuran derivatives, which showed inhibition of histone deacetylase 6 and displayed neuroprotective activity, suggesting a potential application in treating neurodegenerative diseases like Alzheimer's (Lee et al., 2018).
Anti-Inflammatory and Cell Adhesion Inhibition
The benzofuran derivatives have been identified for their role in inhibiting cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which are crucial in inflammatory responses. Boschelli et al. (1995) reported that such compounds can decrease the adherence of neutrophils to activated endothelial cells, suggesting a potential application in the treatment of various inflammatory diseases (Boschelli et al., 1995).
Antitumor Agents
Research has also explored the potential of benzofuran derivatives as antitumor agents. Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans, showing promise in inhibiting tubulin polymerization, a crucial process in cell division. This suggests their application in developing new anticancer drugs (Pieters et al., 1999).
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-7-12(18-22-10)16(19)17-9-15(20-2)14-8-11-5-3-4-6-13(11)21-14/h3-8,15H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGIQBSFWYBBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.